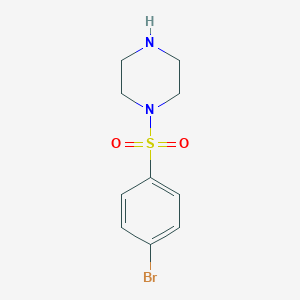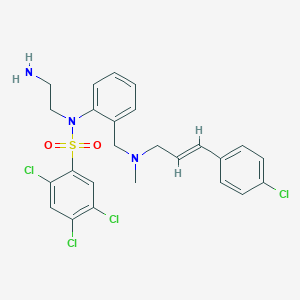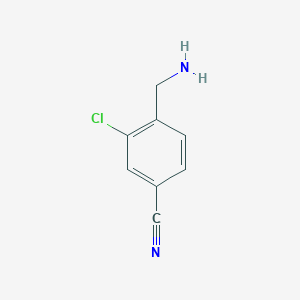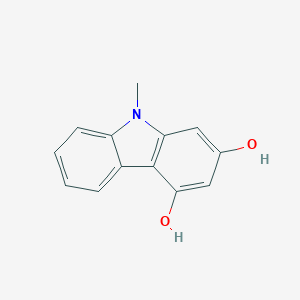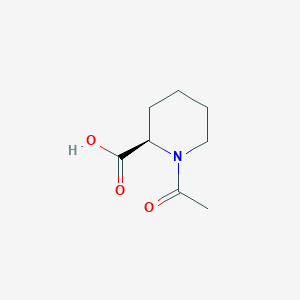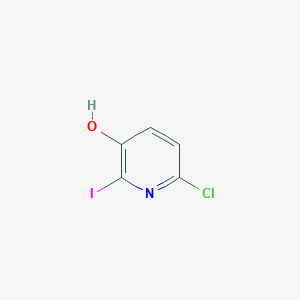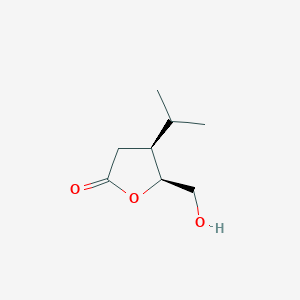
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) is a chemical compound that has been extensively studied for its potential applications in the field of science and research. This compound is also known as isodomoic acid A and is a member of the domoic acid family of compounds. It has been found to have a range of interesting properties that make it an attractive candidate for further study.
Mecanismo De Acción
The mechanism of action of D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have a range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to inhibit the growth of cancer cells in vitro.
2. Anti-inflammatory effects: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have anti-inflammatory properties.
3. Antibacterial effects: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. It is relatively easy to synthesize.
2. It has been extensively studied, and its properties are well understood.
3. It has a range of potential applications in the field of science and research.
Limitations:
1. Its mechanism of action is not fully understood.
2. It may not be effective against all types of cancer cells.
3. It may have side effects that are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI). Some of these include:
1. Further studies to understand its mechanism of action.
2. Studies to investigate its potential as an anti-cancer agent in vivo.
3. Studies to investigate its potential as an anti-inflammatory and antibacterial agent.
4. Studies to investigate its potential as a drug delivery system for other compounds.
5. Studies to investigate its potential as a biomaterial for tissue engineering.
Métodos De Síntesis
The synthesis of D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) involves a multi-step process that starts with the conversion of glucose to D-ribose. This is followed by the conversion of D-ribose to D-ribose-5-phosphate, which is then converted to D-erythrose-4-phosphate. The final step involves the conversion of D-erythrose-4-phosphate to D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI).
Aplicaciones Científicas De Investigación
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been extensively studied for its potential applications in the field of science and research. It has been found to have a range of interesting properties that make it an attractive candidate for further study. Some of the potential applications of this compound include:
1. Anti-cancer agent: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to inhibit the growth of cancer cells in vitro. It has been suggested that this compound may have potential as an anti-cancer agent.
2. Anti-inflammatory agent: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have anti-inflammatory properties. It has been suggested that this compound may have potential as an anti-inflammatory agent.
3. Antibacterial agent: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have antibacterial properties. It has been suggested that this compound may have potential as an antibacterial agent.
Propiedades
Número CAS |
189758-62-1 |
|---|---|
Nombre del producto |
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) |
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
(4S,5S)-5-(hydroxymethyl)-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-5(2)6-3-8(10)11-7(6)4-9/h5-7,9H,3-4H2,1-2H3/t6-,7+/m0/s1 |
Clave InChI |
ZJLRHKUWYSGGNX-NKWVEPMBSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC(=O)O[C@@H]1CO |
SMILES |
CC(C)C1CC(=O)OC1CO |
SMILES canónico |
CC(C)C1CC(=O)OC1CO |
Sinónimos |
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



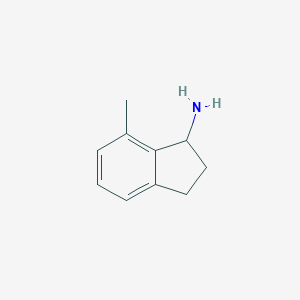
![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)
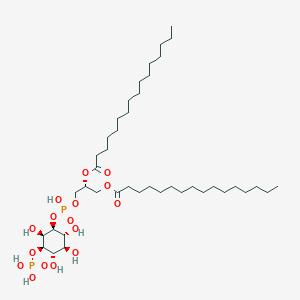
![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)
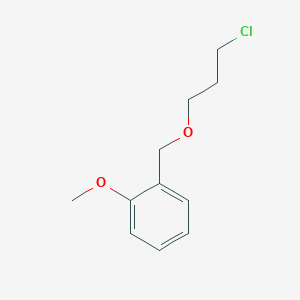
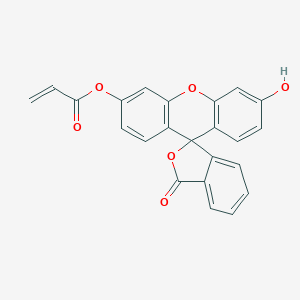

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
